molecular formula C14H20Cl2N4O B3251927 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride CAS No. 2126177-97-5

2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

Cat. No.: B3251927
CAS No.: 2126177-97-5
M. Wt: 331.2
InChI Key: VYRIAZCAEZJZNU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₂₀Cl₂N₄O
Molecular Weight: 331.25 g/mol
Purity: 95% (as reported in commercial sources)
Structural Features:

  • A pyridine ring substituted with a methyl group at the 2-position and a 1,2,4-oxadiazole moiety at the 6-position.
  • The oxadiazole ring is further functionalized with a piperidin-4-ylmethyl group.
  • Dihydrochloride salt form enhances aqueous solubility, a common strategy in pharmaceutical development to improve bioavailability.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes due to the piperidine moiety, which is a common pharmacophore in neuroactive molecules .

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c1-10-3-2-4-12(16-10)14-17-13(19-18-14)9-11-5-7-15-8-6-11;;/h2-4,11,15H,5-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRIAZCAEZJZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NOC(=N2)CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The process includes:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be performed on the oxadiazole ring.

    Substitution: The pyridine ring can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine moiety.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. The incorporation of piperidine groups into these compounds has been shown to enhance their activity against various cancer cell lines. For instance, compounds similar to 2-methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, showing promising results in reducing cell proliferation and inducing apoptosis in cancer cells .

Neurological Applications

The piperidine moiety is known for its role in modulating neurotransmitter systems. Studies suggest that compounds containing this structure can act as antagonists or inverse agonists at histamine receptors, particularly the H3 receptor. This activity may have implications for treating neurological disorders such as schizophrenia and Alzheimer's disease by enhancing cognitive function and reducing neurodegeneration .

Histamine Receptor Modulation

Research has demonstrated that this compound can act as a histamine H3 receptor antagonist. This property is significant as it may lead to the development of new therapeutic agents for conditions like narcolepsy and obesity by promoting wakefulness and regulating appetite .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have yielded positive results against various bacterial strains. The oxadiazole ring is often associated with enhanced antibacterial properties, suggesting that this compound could be explored further for use as an antimicrobial agent .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antitumor activity. Among these, a compound structurally related to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor effects .

Case Study 2: Neurological Effects

In another study focusing on neurological applications, researchers tested the effects of histamine H3 receptor antagonists on cognitive performance in animal models. The results showed that administration of compounds similar to 2-methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-y} pyridine dihydrochloride improved learning and memory tasks compared to control groups .

Mechanism of Action

The mechanism of action of 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride C₁₄H₂₀Cl₂N₄O 331.25 - 6-methylpyridine core
- Oxadiazole linked to piperidine via methyl group
High solubility due to dihydrochloride salt; potential CNS activity
5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride C₁₃H₁₇Cl₂FN₄O ~334.9* - 2-fluoropyridine core
- Oxadiazole-piperidine linkage
Fluorine may enhance metabolic stability but reduce membrane permeability
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride C₁₂H₁₅ClN₄O 278.73 - Pyridin-3-yl substituent on oxadiazole
- No methyl group on pyridine
Altered spatial arrangement may affect receptor binding
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 - Diphenylmethoxy substituent on piperidine
- No heteroaromatic core
Non-oxadiazole structure; likely distinct pharmacological profile

*Calculated based on atomic composition.

Functional Group Analysis

  • Target Compound : The 6-methylpyridine and oxadiazole-piperidine linkage balance lipophilicity and solubility. The dihydrochloride salt further enhances ionic character, favoring aqueous environments .
  • Pyridin-3-yl Analog : The pyridin-3-yl group on oxadiazole alters electronic distribution and steric bulk, which may influence binding to targets like ion channels or kinases .

Computational Insights

Density-functional theory (DFT) methods, such as those described by Becke (1993), could predict electronic properties (e.g., HOMO-LUMO gaps) and thermochemical stability of these compounds .

Biological Activity

2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a 1,2,4-oxadiazole moiety linked through a piperidine ring. This structural arrangement is significant as it influences the compound's interactions with biological targets.

Table 1: Structural Characteristics

ComponentStructure
Pyridine RingC5H5N
Oxadiazole MoietyC2H2N2O
Piperidine RingC5H10N

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties often exhibit notable antimicrobial properties. In studies involving similar structures, derivatives have demonstrated efficacy against various bacterial strains. For instance, compounds analogous to 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at low concentrations .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. In vitro assays demonstrated that related compounds could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For example, studies have shown that similar oxadiazole derivatives can inhibit the Bcl-2 family of proteins, leading to increased apoptosis in cancer cells .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological activity. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly as histamine receptor antagonists. This property may position 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine as a candidate for treating neurological disorders .

The biological activity of 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine is likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, including histamine receptors and others involved in inflammatory pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to microbial growth or cancer cell proliferation.
  • Signal Transduction Modulation : The compound could affect intracellular signaling pathways that regulate cell survival and apoptosis.
MechanismDescription
Receptor InteractionBinding to histamine receptors and other targets
Enzyme InhibitionBlocking enzymes crucial for microbial or cancer cell growth
Signal Transduction ModulationAltering pathways that control cell survival and death

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
  • Cytotoxicity Against Cancer Cells : Research on similar oxadiazole compounds found IC50 values less than those of standard chemotherapeutics like doxorubicin in various cancer cell lines .
  • Neuropharmacological Assessment : Investigations into related piperidine compounds indicated potential for treating conditions like anxiety and depression through modulation of neurotransmitter systems .

Q & A

Basic Question: What are the recommended safety protocols for handling 2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation during weighing or synthesis steps .
  • Storage: Store in tightly sealed glass containers at 2–8°C in a dark, dry environment to prevent degradation. Avoid proximity to ignition sources or reactive chemicals .
  • Emergency Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing.
    • Eye Exposure: Flush with saline solution for 20 minutes; consult an ophthalmologist .

Basic Question: How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify protons on the pyridine (δ 7.5–8.5 ppm), piperidine (δ 1.5–3.0 ppm), and oxadiazole rings (δ 8.0–8.2 ppm). Compare integration ratios to theoretical values .
    • 13C NMR: Assign peaks for aromatic carbons (pyridine: ~150 ppm; oxadiazole: ~160 ppm) and aliphatic carbons (piperidine: ~25–50 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS expected [M+H]+: ~348.3 g/mol). Fragmentation patterns should align with oxadiazole and piperidine cleavage .

Advanced Question: How can synthesis routes for this compound be optimized to improve yield and purity?

Answer:

  • Key Reaction Steps:
    • Oxadiazole Ring Formation: Use CDI (1,1'-carbonyldiimidazole) as a coupling agent for cyclization between pyridine-6-carboxylic acid and piperidinylmethyl amidoxime. Optimize temperature to 80–90°C for 12 hours .
    • Salt Formation: React the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
  • Purification: Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate >95% pure product. Validate purity via LC-MS .

Advanced Question: What experimental designs are appropriate for evaluating its biological activity, such as antimicrobial or anticancer effects?

Answer:

  • Antimicrobial Assays:
    • MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 0.5–128 µg/mL) .
  • Anticancer Screening:
    • Cell Viability (MTT Assay): Treat cancer cell lines (e.g., HeLa, MCF-7) with 1–100 µM compound for 48 hours. Compare IC50 values to controls like cisplatin .
    • Mechanistic Studies: Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

Advanced Question: How should researchers address contradictions in solubility data reported across studies?

Answer:

  • Methodological Consistency:
    • Solvent Systems: Re-evaluate solubility in DMSO, PBS (pH 7.4), and ethanol under standardized conditions (25°C, 24-hour agitation). Note discrepancies due to pH or counterion effects .
    • Analytical Validation: Use UV-Vis spectroscopy (λmax ~270 nm for pyridine-oxadiazole chromophore) to quantify solubility. Cross-validate with nephelometry for turbidity measurements .

Advanced Question: What strategies mitigate reactivity issues during functional group modifications (e.g., oxidation or substitution)?

Answer:

  • Oxidation Stability: Avoid strong oxidizing agents (e.g., KMnO4). Instead, use mild conditions (e.g., H2O2/acetic acid) to preserve the oxadiazole ring .
  • Piperidine Substitution: Protect the piperidine nitrogen with Boc groups before introducing substituents. Deprotect with TFA post-reaction .
  • Kinetic Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and detect intermediate formation .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced target binding?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Focus on hydrogen bonding between the oxadiazole ring and active-site residues .
  • QSAR (Quantitative Structure-Activity Relationship): Corrogate substituent effects (e.g., methyl groups on pyridine) with bioactivity data to predict optimal modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
Reactant of Route 2
2-Methyl-6-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

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